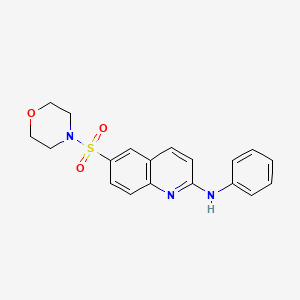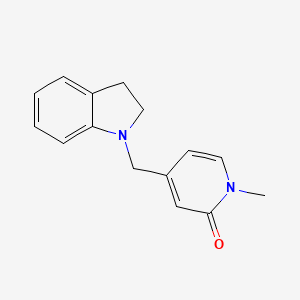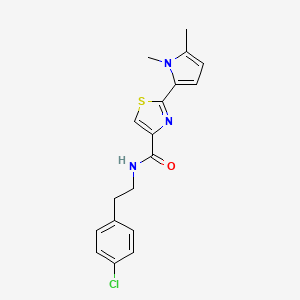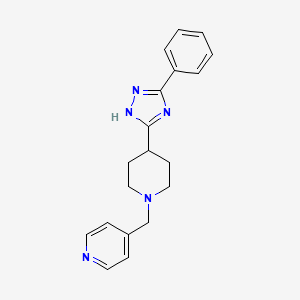
6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine (MSQ) is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has shown promising results in various scientific research studies, making it a subject of interest for many researchers.
Mechanism of Action
The mechanism of action of 6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine is not fully understood, but it is believed to involve the inhibition of various cellular pathways. This compound has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR). These pathways are involved in cell proliferation and survival, making them potential targets for cancer treatment. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the production of inflammatory cytokines. In addition, this compound has been shown to inhibit the production of reactive oxygen species, which are involved in neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research studies. This compound has also shown promising results in various scientific research studies, making it a subject of interest for many researchers. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of 6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of cancer, inflammation, and neurodegenerative diseases. Another potential direction is to investigate the mechanism of action of this compound in more detail, in order to identify potential targets for drug development. In addition, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water.
Synthesis Methods
6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 2-nitrophenylamine with 4-morpholine sulfonic acid to form 2-(4-morpholinosulfonyl)aniline. This compound is then reacted with 2-chloro-6-fluoroquinoline to form this compound. The final product is obtained through purification and recrystallization processes.
Scientific Research Applications
6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine has been the subject of various scientific research studies due to its potential therapeutic applications. The compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. This compound has also been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species.
properties
IUPAC Name |
6-morpholin-4-ylsulfonyl-N-phenylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-26(24,22-10-12-25-13-11-22)17-7-8-18-15(14-17)6-9-19(21-18)20-16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMBEQBMSPTWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Butylpiperazin-1-yl)carbonyl]-8-(4-methoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B7549017.png)


![N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B7549036.png)
![5-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7549040.png)

![N-(4-methylphenyl)-N'-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7549050.png)

![N-(3-methoxybenzyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B7549071.png)
![(3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone](/img/structure/B7549084.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B7549097.png)
![2-[2-(3-Bromophenoxy)propanoylamino]acetic acid](/img/structure/B7549106.png)
![4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B7549117.png)